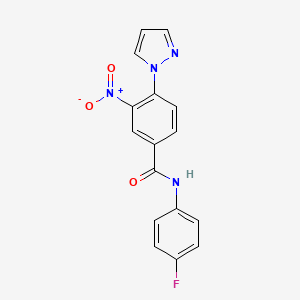

N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Description

N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a synthetic small molecule characterized by a benzamide backbone substituted with a nitro group at the 3-position, a pyrazole ring at the 4-position, and a 4-fluorophenyl amide group.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O3/c17-12-3-5-13(6-4-12)19-16(22)11-2-7-14(15(10-11)21(23)24)20-9-1-8-18-20/h1-10H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIULFIHKMYPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often includes the formation of the carboxamide group under specific conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide":

This compound

- Basic Information:

Related Compounds and Their Applications:

Due to the limited information regarding the specific compound "this compound," the following information pertains to structurally related compounds and their applications in scientific research:

-

N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide

- CAS Number: 303997-88-8

- Molecular Formula: C19H15F4N3O2

- Molecular Weight: 393.34 g/mol

- Biological Activity: This compound exhibits biological activity through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), providing anti-inflammatory effects.

-

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

- Molecular Formula: C18H13FN4O4S

- Molecular Weight: 400.4 g/mol

- CAS No: 1008857-95-1

- Biological Activities:

- Antioxidant and anti-inflammatory properties

- Neurotropic activity, with some derivatives showing antidepressant effects

- Antimicrobial properties, with potential as antimicrobial agents

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzenecarboxamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Substituent Analysis and Structural Analogues

Key analogues include:

N-(4-Methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS 321534-61-6): Differs by a methoxy (-OCH₃) group replacing fluorine.

N-(4-Chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide : Chlorine substitution increases atomic size and polarizability compared to fluorine, which may influence hydrophobic interactions and metabolic stability .

N-(4-Fluorophenyl)benzamide derivatives : Simpler analogs lacking nitro and pyrazole groups, such as compound 3ag (m.p. 177–178°C), highlight the role of additional substituents in enhancing target affinity .

Biological Activity

N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, also known by its CAS number 321534-60-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C16H11FN4O3

- Molecular Weight : 326.28 g/mol

- Chemical Structure : The compound features a pyrazole ring and a nitro group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Preliminary research points towards its ability to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Cytotoxicity against cancer cells | MTT Assay | Showed significant inhibition of cell viability in various cancer cell lines. |

| Study 2 | Antimicrobial activity | Disk diffusion method | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |

| Study 3 | Anti-inflammatory effects | ELISA for cytokines | Reduced levels of TNF-alpha and IL-6 in treated macrophages. |

Case Studies

In a notable case study involving animal models, the administration of this compound resulted in:

- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Improved Survival Rates : Prolonged survival was observed in subjects administered the compound alongside standard chemotherapy agents.

Q & A

Q. What are the recommended methods for synthesizing N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide?

A multi-step synthesis approach is typically employed, starting with functionalization of the benzene ring. Key steps include:

- Nitro-group introduction : Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Pyrazole coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 1H-pyrazol-1-yl group at the 4-position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Carboxamide formation : Reaction of the carboxylic acid intermediate with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by HPLC (C18 column, MeCN/H₂O) to achieve >98% purity .

Q. How is the compound characterized to confirm its structural integrity?

A combination of spectroscopic and crystallographic methods is critical:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, nitro-group deshielding effects) .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles and confirms the nitro-group orientation. Space group assignments (e.g., triclinic P1) require SHELXL for refinement .

- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and rule out byproducts .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies between experimental and computational models may arise from:

- Thermal motion artifacts : Anisotropic displacement parameters (ADPs) should be refined using SHELXL’s ISOR command to correct overestimated atomic vibrations .

- Disorder modeling : Split occupancy refinement for flexible groups (e.g., the pyrazole ring) using PART and FREE constraints in SHELX .

- Validation tools : Use PLATON’s CHECKCIF to flag symmetry violations or missed twinning (e.g., pseudo-merohedral twinning in triclinic systems) .

Example : A 5% residual electron density peak near the nitro group may indicate partial rotational disorder, resolved by constraining occupancy factors .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Nitro-group modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, guided by docking studies (AutoDock Vina) .

- Pyrazole substitution : Introduce methyl or halogen substituents at the pyrazole 3-/5-positions to modulate steric bulk and target binding .

- Fluorophenyl tuning : Compare 4-fluorophenyl with 2,4-difluorophenyl analogs to assess π-stacking interactions via crystallographic overlay analyses .

Q. How should researchers address contradictions between computational and experimental solubility data?

- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers (PBS, pH 7.4) that may skew computational predictions .

- Solvent parameter adjustments : Refine COSMO-RS models by incorporating experimentally derived activity coefficients for DMSO/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.